molecular formula C12H16ClNO4S B603821 4-(3-Chloro-4-methoxyphenyl)sulfonyl-2-methylmorpholine CAS No. 1197473-75-8

4-(3-Chloro-4-methoxyphenyl)sulfonyl-2-methylmorpholine

Cat. No.: B603821
CAS No.: 1197473-75-8
M. Wt: 305.78g/mol
InChI Key: RJMDPQQHJWNLKA-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxyphenyl)sulfonyl-2-methylmorpholine is an organic compound with the molecular formula C12H16ClNO4S This compound features a morpholine ring substituted with a sulfonyl group and a chloromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methoxyphenyl)sulfonyl-2-methylmorpholine typically involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-methylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, efficient mixing, and temperature control systems to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methoxyphenyl)sulfonyl-2-methylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)sulfonyl-2-methylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methoxyphenyl)sulfonyl-2-methylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring can also interact with various biological molecules, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-4-methoxyphenyl)sulfonyl-2-methylpiperidine
  • 4-(3-Chloro-4-methoxyphenyl)sulfonyl-2-methylpyrrolidine
  • 4-(3-Chloro-4-methoxyphenyl)sulfonyl-2-methylthiazolidine

Uniqueness

4-(3-Chloro-4-methoxyphenyl)sulfonyl-2-methylmorpholine is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties

Properties

CAS No.

1197473-75-8

Molecular Formula

C12H16ClNO4S

Molecular Weight

305.78g/mol

IUPAC Name

4-(3-chloro-4-methoxyphenyl)sulfonyl-2-methylmorpholine

InChI

InChI=1S/C12H16ClNO4S/c1-9-8-14(5-6-18-9)19(15,16)10-3-4-12(17-2)11(13)7-10/h3-4,7,9H,5-6,8H2,1-2H3

InChI Key

RJMDPQQHJWNLKA-UHFFFAOYSA-N

SMILES

CC1CN(CCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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